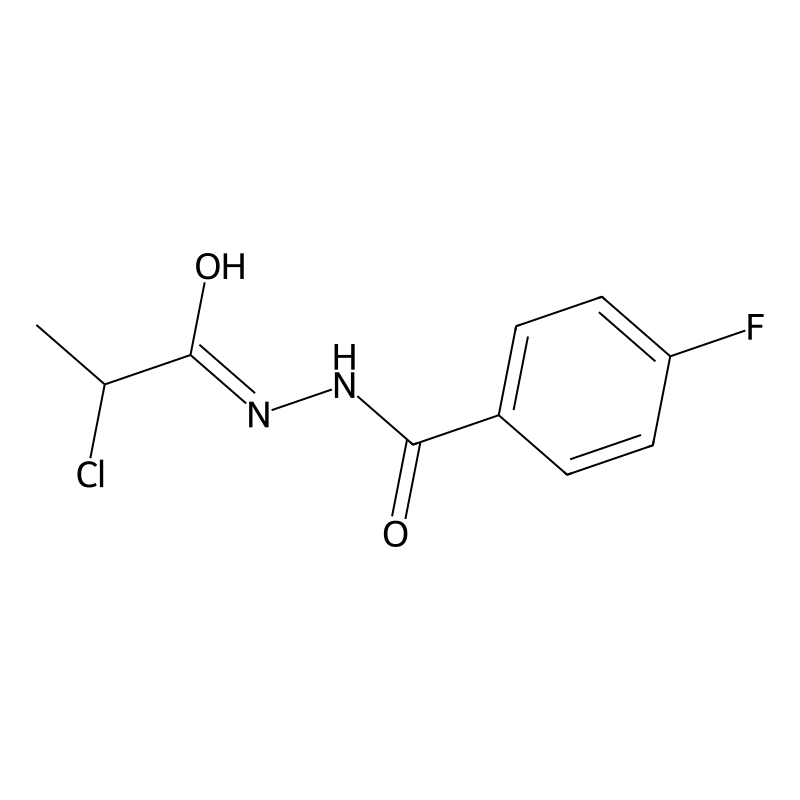

N'-(2-chloropropanoyl)-4-fluorobenzohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Polymer Science

Field: Polymer Science

Application Summary: “2-chloropropanoyl chloride” is used in the preparation of Poly(N-isopropylacrylamide-block-styrene) PNIPAM-b-PS via an Atom Transfer Radical Polymerization (ATRP) technique.

Methods and Procedures: The method is based on the application of 2-chloro-N-(2-hydroxyethyl)propanamide (NCPAE) as a bifunctional initiator, which enables ATRP of two monomers.

Results and Outcomes: The result is a new synthetic approach for the preparation of PNIPAM-b-PS.

Application in Organic Synthesis

Field: Organic Synthesis

Results and Outcomes: The result is the formation of "Methyl N-(2-chloropropanoyl)-β-alaninate".

Application in Chemical Manufacturing

Field: Chemical Manufacturing

Results and Outcomes: The outcomes of these processes vary depending on the specific reaction.

Application in Chemical Synthesis

Field: Chemical Synthesis

N'-(2-chloropropanoyl)-4-fluorobenzohydrazide is a chemical compound characterized by its unique structure, which includes a chloropropanoyl group attached to a 4-fluorobenzohydrazide moiety. This compound is of interest in various fields, including medicinal chemistry and organic synthesis. Its molecular formula is CHClF NO, indicating the presence of chlorine, fluorine, and nitrogen atoms, which contribute to its biological and chemical properties.

- Potential skin and eye irritation: Hydrazides may cause irritation upon contact.

- Suspected respiratory tract irritation: Inhalation of hydrazide dust or vapors can irritate the respiratory system.

- Nucleophilic Substitution: The chlorine atom in the 2-chloropropanoyl group can be replaced by various nucleophiles, leading to the formation of new derivatives.

- Hydrazone Formation: The hydrazide functional group can condense with aldehydes or ketones to form hydrazones, which are important intermediates in organic synthesis.

- Acylation Reactions: The compound can undergo acylation reactions due to the presence of the acyl group, allowing for further derivatization.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Synthesis of N'-(2-chloropropanoyl)-4-fluorobenzohydrazide typically involves several steps:

- Preparation of 4-Fluorobenzohydrazide: This can be synthesized from 4-fluorobenzoic acid via hydrazinolysis.

- Formation of the Acyl Chloride: 2-chloropropanoic acid can be converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.

- Acylation Reaction: The acyl chloride is then reacted with 4-fluorobenzohydrazide under appropriate conditions (usually in an inert atmosphere) to yield N'-(2-chloropropanoyl)-4-fluorobenzohydrazide.

N'-(2-chloropropanoyl)-4-fluorobenzohydrazide has potential applications in:

- Pharmaceutical Development: As a lead compound for developing new antimicrobial or anticancer agents.

- Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

- Material Science: In the development of functional materials due to its unique chemical properties.

Interaction studies involving N'-(2-chloropropanoyl)-4-fluorobenzohydrazide focus on its binding affinity with various biological targets. Research may include:

- Molecular Docking Studies: To predict how well this compound binds to specific enzymes or receptors.

- In Vitro Assays: To evaluate its biological activity against bacterial strains or cancer cell lines.

- Toxicological Studies: To assess safety profiles and potential side effects.

These studies are crucial for understanding the compound's mechanism of action and therapeutic potential.

N'-(2-chloropropanoyl)-4-fluorobenzohydrazide shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N'-(2-chloroacetyl)-4-fluorobenzohydrazide | Contains an acetyl group instead of propanoyl | Potentially different reactivity due to smaller acyl group |

| N'-(3-chlorobutanoyl)-4-fluorobenzohydrazide | Contains a butanoyl group | Variation in chain length may affect biological activity |

| N'-(2-bromopropanoyl)-4-fluorobenzohydrazide | Contains bromine instead of chlorine | Bromine may influence electronic properties differently than chlorine |

The uniqueness of N'-(2-chloropropanoyl)-4-fluorobenzohydrazide lies in its specific combination of halogen substitution and hydrazide functionality, which may confer distinct chemical reactivity and biological activity compared to its analogs.